molecular formula C20H21N7O3 B2663455 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide CAS No. 1797717-40-8

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide

Cat. No.: B2663455
CAS No.: 1797717-40-8
M. Wt: 407.434
InChI Key: PWKZAKSCHFCPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position. The pyrimidine ring is linked to a piperidine-4-carboxamide group, which is further functionalized with a 2,3-dihydrobenzo[b][1,4]dioxin aromatic system. Its benzodioxin moiety may enhance solubility and metabolic stability compared to simpler aromatic systems.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O3/c28-20(25-15-1-2-16-17(9-15)30-8-7-29-16)14-3-5-26(6-4-14)18-10-19(23-12-22-18)27-13-21-11-24-27/h1-2,9-14H,3-8H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKZAKSCHFCPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=NC=NC(=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the triazole and pyrimidine intermediates, followed by their coupling with the piperidine derivative. Common reagents used in these reactions include various halides, azides, and catalysts such as copper(I) iodide for click chemistry reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives containing triazole and pyrimidine moieties have been studied for their ability to inhibit specific cancer cell lines. In one study, compounds featuring the triazole ring demonstrated significant cytotoxicity against various cancer types, including breast and colon cancers .

Antimicrobial Properties

The compound's triazole component is known for its antimicrobial activity. Triazole derivatives have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis and other pathogens. A study highlighted the synthesis of triazole hybrids that showed effective antitubercular activity against multidrug-resistant strains . This suggests that the compound may also possess similar antimicrobial properties.

Case Studies

Several studies have investigated the pharmacological potential of compounds with similar structures:

  • Triazole-Pyrimidine Derivatives : A series of triazole-pyrimidine derivatives were synthesized and tested for their anticancer properties. These compounds showed significant inhibition of tumor growth in vitro and in vivo models .
  • Antimycobacterial Activity : A study on novel 1,2,3-triazole derivatives demonstrated effectiveness against Mycobacterium tuberculosis, highlighting the potential application of this compound in treating tuberculosis .

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Target Compound

  • Core Structure : Pyrimidine-triazole hybrid linked to piperidine-carboxamide and dihydrobenzodioxin.
  • Key Features: Triazole-pyrimidine core: Potential for hydrogen bonding and π-π interactions. Piperidine-carboxamide: Enhances conformational flexibility and target binding. Dihydrobenzodioxin: Electron-rich aromatic system improves solubility and bioavailability.

Comparative Compounds

Compound 4i ()
  • Structure : Pyrimidin-2(1H)-one core substituted with tetrazole and coumarin groups.
  • Key Differences: Replaces triazole with tetrazole, which may alter metabolic stability and hydrogen-bonding capacity.
  • Implications: The tetrazole-pyrimidinone scaffold in 4i may exhibit distinct reactivity or target selectivity compared to the triazole-pyrimidine core of the target compound .
Compound 4j ()
  • Structure : Pyrimidine-thione core with tetrazole and coumarin substituents.
  • Key Differences :
    • Thione group at the pyrimidine 2-position introduces sulfur, which could influence redox properties or metal coordination.
    • Absence of a piperidine-carboxamide linker reduces conformational flexibility.
  • Implications : The thione group may enhance binding to metal-dependent enzymes but reduce passive membrane permeability compared to the target compound’s carboxamide .
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ()
  • Structure : Pyrazolo[3,4-b]pyridine core with carboxamide and alkyl substituents.
  • Ethyl and methyl groups on the pyrazole may increase lipophilicity.
  • Implications : The fused heterocyclic system could enhance thermal stability but reduce synthetic accessibility compared to the target compound .
4-[(3-Nitro-1H-1,2,4-triazol-1-yl)methyl]benzohydrazide (CAS 832741-16-9, )
  • Structure : Benzohydrazide with a nitro-triazole substituent.
  • Hydrazide functional group may confer chelating properties absent in the target compound.
  • Implications : The nitro-triazole motif could improve antibacterial activity but raise toxicity concerns compared to the target’s unmodified triazole .

Physicochemical and Pharmacokinetic Considerations

Property Target Compound Compound 4i Compound 4j Pyrazolo-pyridine ()
Core Heterocycle Pyrimidine-triazole Pyrimidinone Pyrimidine-thione Pyrazolo-pyridine
Aromatic Substituent Dihydrobenzodioxin Coumarin Coumarin Phenyl
Key Functional Groups Carboxamide Tetrazole Thione Carboxamide
Estimated Molecular Weight ~420–450 g/mol ~500–550 g/mol ~500–550 g/mol 374.4 g/mol
Solubility Moderate (benzodioxin) Low (coumarin) Low (thione) Low (alkyl substituents)

Key Observations :

  • The dihydrobenzodioxin group in the target compound likely improves aqueous solubility compared to coumarin or phenyl substituents .
  • The piperidine-carboxamide linker may enhance bioavailability relative to rigid fused systems like pyrazolo-pyridine .
  • Triazole’s metabolic stability could be superior to tetrazole (Compound 4i/4j) or nitro-triazole derivatives .

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide is a novel synthetic derivative belonging to the class of triazole-containing compounds. This class has gained attention due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound suggest potential therapeutic applications.

Structural Characteristics

The compound features a triazole ring fused with a pyrimidine and a piperidine moiety, along with a benzo[d][1,4]dioxin substituent. This complex structure may contribute to its biological activity by allowing interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds containing the triazole moiety have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis and other ESKAPE pathogens. The presence of the pyrimidine ring enhances the interaction with bacterial enzymes, leading to increased efficacy against resistant strains .

Antifungal Properties

Triazole derivatives are well-known for their antifungal properties, particularly against Candida species and Aspergillus fungi. The compound's structural components may enhance its binding affinity to fungal enzymes involved in sterol biosynthesis, making it a candidate for further antifungal studies .

Anticancer Activity

Research indicates that triazole-containing compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific structure of this compound may allow for selective targeting of cancerous cells while minimizing effects on normal cells. Preliminary in vitro studies have shown promising results against various cancer cell lines .

Case Study 1: Antimicrobial Screening

A study conducted on a series of triazole derivatives demonstrated that compounds similar to our target compound exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against M. tuberculosis. This suggests that our compound may possess similar or enhanced activity due to its unique structural features .

Case Study 2: Anticancer Evaluation

In vitro assays performed on derivatives of the target compound showed significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and A549). The mechanism of action was linked to the induction of oxidative stress and subsequent apoptosis in cancer cells .

Research Findings

Biological ActivityObserved EffectsReference
AntimicrobialEffective against ESKAPE pathogens
AntifungalInhibition of fungal growth
AnticancerInduction of apoptosis in cancer cells

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound?

The compound is synthesized via multi-step reactions involving coupling of heterocyclic precursors. Key steps include:

  • Nucleophilic substitution : Introduction of the 1,2,4-triazole moiety to the pyrimidine ring under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amide coupling : Reaction of the piperidine-4-carboxylic acid derivative with the 2,3-dihydrobenzo[b][1,4]dioxin-6-amine using coupling agents like HATU or EDCI .
  • Purification : Final purification via reverse-phase HPLC to achieve >95% purity, confirmed by ¹H NMR and ESIMS .

Q. How is structural validation performed post-synthesis?

A combination of analytical techniques ensures structural fidelity:

  • ¹H/¹³C NMR : Peaks corresponding to the triazole (δ 8.5–9.0 ppm), pyrimidine (δ 7.5–8.2 ppm), and dihydrodioxin (δ 6.5–7.0 ppm) are critical .
  • High-Resolution Mass Spectrometry (HRMS) : Matches theoretical molecular ion ([M+H]⁺) within 2 ppm error .
  • HPLC Purity : Retention time consistency and absence of secondary peaks confirm purity (>98%) .

Advanced Research Questions

Q. How can reaction yields be optimized given variability in coupling steps?

Yield optimization involves:

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, using DMF as a solvent at 80°C improves triazole incorporation efficiency .
  • Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions in multi-step syntheses .
  • Catalyst Screening : Transition metal catalysts (e.g., Pd/Cu) may improve regioselectivity in pyrimidine functionalization .

Q. How to address discrepancies in reported biological activity data across studies?

Discrepancies often arise from:

  • Purity Variability : Impurities (e.g., unreacted intermediates) can skew activity. Quantify impurities via LC-MS and compare against reference standards (e.g., EP/BP guidelines) .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), ATP concentrations, and incubation times. Cross-validate using a reference inhibitor like AZD5363, a structurally related Akt inhibitor .
  • Data Normalization : Use internal controls (e.g., β-actin for Western blots) to minimize batch-to-batch variability .

Q. What strategies are effective for impurity profiling and quantification?

Impurity analysis requires:

  • Synthetic Byproduct Identification : Use LC-HRMS to detect side products (e.g., dehalogenated or oxidized derivatives). For example, monitor for piperidine ring-opening products during amide coupling .
  • Reference Standards : Compare retention times and fragmentation patterns with certified impurities (e.g., EP Impurity B/C) .
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to predict stability-related impurities .

Q. How to design analogs to improve kinase selectivity?

Structure-activity relationship (SAR) strategies include:

  • Scaffold Hopping : Replace the pyrimidine core with pyridine or pyrazine to alter binding pocket interactions .
  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to the triazole ring to enhance hydrophobic interactions, as seen in related kinase inhibitors .
  • Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding affinities against off-target kinases like ROCK .

Data Contradiction Analysis

Q. How to resolve conflicting solubility data in polar vs. non-polar solvents?

Conflicting solubility reports may arise from:

  • Polymorphism : Characterize crystalline forms via XRPD to identify metastable polymorphs with higher aqueous solubility .
  • Solvent Additives : Use co-solvents (e.g., 10% DMSO in PBS) to stabilize the compound in polar media .
  • Dynamic Light Scattering (DLS) : Measure particle size distribution to detect aggregation in aqueous buffers .

Methodological Resources

  • Synthetic Protocols : Detailed in (HPLC conditions) and (coupling agents).
  • Biological Assays : Reference (Akt inhibition protocols) and (xenograft models).
  • Analytical Standards : Follow and for impurity quantification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.